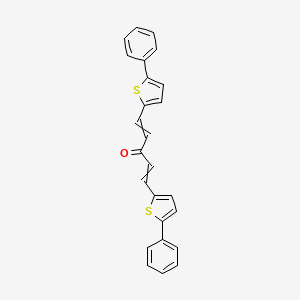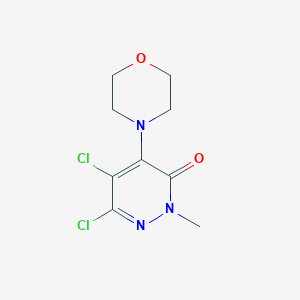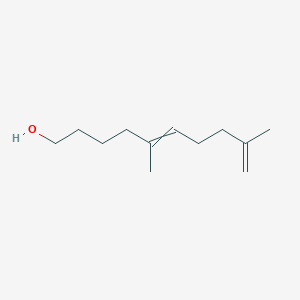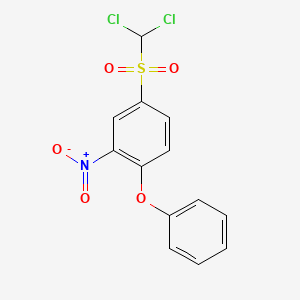![molecular formula C5H5N5O B14593797 1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- CAS No. 61402-34-4](/img/structure/B14593797.png)
1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- is a heterocyclic compound that belongs to the class of triazolotriazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amino guanidine bicarbonate with trifluoroacetic acid, followed by cyclization to form the triazolotriazine ring . The process is generally effective, non-toxic, and straightforward.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Applications De Recherche Scientifique
1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and insensitivity to external stimuli
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Another triazolotriazine compound with similar structural features but different properties and applications.
1,2,4-Triazolo[4,3-a]pyridine: A related compound with a pyridine ring fused to the triazole ring, exhibiting distinct chemical behavior.
1,2,4-Triazolo[3,4-b]benzothiazole: A benzothiazole derivative with unique properties and applications.
Uniqueness
1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl- stands out due to its specific ring structure, which imparts unique chemical and physical properties. Its high thermal stability and insensitivity to external stimuli make it particularly valuable in the development of advanced materials and pharmaceuticals .
Propriétés
Numéro CAS |
61402-34-4 |
|---|---|
Formule moléculaire |
C5H5N5O |
Poids moléculaire |
151.13 g/mol |
Nom IUPAC |
1-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C5H5N5O/c1-9-5-8-4(11)2-6-10(5)3-7-9/h2-3H,1H3 |
Clé InChI |
DWTCIQZILQURCN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC(=O)C=NN2C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)

![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
![N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14593734.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14593738.png)




![2-Propenamide, 3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14593766.png)


![1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14593779.png)
![1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione](/img/structure/B14593782.png)
